3-Amino-2-chloropyridin-4-OL
Overview
Description
3-Amino-2-chloropyridin-4-ol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. It is a derivative of pyridine, featuring an amino group at the third position and a chloro group at the second position of the pyridine ring, along with a hydroxyl group at the fourth position.
Synthetic Routes and Reaction Conditions:
Chlorination and Amination: One common synthetic route involves the chlorination of 2-aminopyridin-4-ol followed by amination. This process typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) and amination agents like ammonia (NH3).
Direct Substitution: Another method involves the direct substitution of a suitable precursor with chlorine and ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with rigorous purification steps to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides or fully oxidized pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the amino or hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Oxidation Products: N-oxides, fully oxidized pyridine derivatives.
Reduction Products: Corresponding amines, reduced pyridine derivatives.
Substitution Products: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-chloropyridin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in various industrial processes, such as the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Amino-2-chloropyridin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Amino-2-chloropyridin-3-ol: This compound differs in the position of the amino and chloro groups on the pyridine ring.
Uniqueness: 3-Amino-2-chloropyridin-4-ol is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct structure allows it to participate in a variety of chemical reactions and biological interactions that are not possible with its isomers.
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Properties
IUPAC Name |
3-amino-2-chloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBORLQWPRDZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717587 | |
Record name | 3-Amino-2-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242251-52-0 | |
Record name | 3-Amino-2-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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